molecular formula C12H12O2 B8446658 3-Allyl-7-methoxybenzofuran

3-Allyl-7-methoxybenzofuran

Cat. No.: B8446658
M. Wt: 188.22 g/mol
InChI Key: XKKQGJHLTWJOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-7-methoxybenzofuran is a synthetic organic compound with the molecular formula C12H12O2 and a molecular weight of 188.226 g/mol . It belongs to the benzofuran chemical class, a scaffold of significant interest in medicinal chemistry due to its presence in various naturally occurring and biologically active molecules . Benzofuran derivatives are widely investigated for their potential therapeutic applications, with research activities spanning anticancer, antibacterial, and antifungal properties, as established by numerous scientific publications . The specific structural features of this compound, namely the 7-methoxy substitution and the 3-allyl functional group, are similar to motifs found in other synthesized benzofuran compounds reported in research literature, including 5-allyl-2-aryl-7-methoxybenzofurans . The allyl group can serve as a versatile chemical handle for further synthetic modifications, potentially allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This compound is provided as a characterized chemical building block for research applications in organic synthesis and drug discovery. The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

7-methoxy-3-prop-2-enyl-1-benzofuran

InChI

InChI=1S/C12H12O2/c1-3-5-9-8-14-12-10(9)6-4-7-11(12)13-2/h3-4,6-8H,1,5H2,2H3

InChI Key

XKKQGJHLTWJOTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CC=C

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of the 3 Allyl 7 Methoxybenzofuran Core

Functionalization Reactions of the Benzofuran (B130515) Heterocycle

The benzofuran ring system in 3-allyl-7-methoxybenzofuran is activated towards electrophilic substitution due to the electron-donating nature of the oxygen heteroatom and the methoxy (B1213986) group. This allows for the introduction of various functional groups onto the aromatic portion of the molecule.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, Friedel-Crafts acylation, and formylation can be employed to modify the benzofuran core. The regioselectivity of these reactions is directed by the existing substituents. For instance, in Friedel-Crafts acylation, an acyl group is introduced to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, typically forming a new carbon-carbon bond at a position activated by the electron-donating groups. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.org The Vilsmeier-Haack reaction offers a method for formylation, introducing a formyl (-CHO) group onto electron-rich aromatic rings using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.comwikipedia.orgthieme-connect.denih.gov This reaction proceeds via an electrophilic iminium ion. chemistrysteps.comwikipedia.org

Halogenation of the benzofuran ring can be achieved using various brominating agents. sci-hub.se For example, N-Bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a radical mechanism. pressbooks.pubmasterorganicchemistry.com

Metalation, particularly lithiation, followed by quenching with an electrophile, provides another route to functionalize the benzofuran nucleus. However, the regioselectivity of such reactions can be influenced by the directing effects of the substituents and the reaction conditions.

Transformations of the Allyl Side Chain

The allyl group at the C-3 position is a versatile handle for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The terminal double bond of the allyl group can undergo hydroboration-oxidation to yield a primary alcohol. This two-step reaction sequence provides an anti-Markovnikov addition of water across the double bond. The reaction typically involves the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium. This transformation converts the allyl group into a 3-hydroxypropyl group.

The allylic position of the side chain is susceptible to functionalization through palladium-catalyzed reactions. Allylic acetoxylation, for instance, introduces an acetoxy group at the allylic carbon. These reactions often employ a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant. nih.govrsc.org The reaction can proceed under aerobic conditions, using molecular oxygen as the terminal oxidant, sometimes in the presence of a co-catalyst or specific ligands to facilitate the catalytic cycle. nih.gov Research has shown successful palladium-catalyzed allylic acetoxylation of structurally similar natural allylbenzenes like estragole (B85927) and methyl eugenol. nih.gov This suggests that this compound would be a suitable substrate for similar transformations, leading to the formation of an allylic acetate derivative.

The general conditions for such reactions often involve a palladium catalyst, an acetate source, and an oxidant, carried out in a suitable solvent like dioxane or acetic acid. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Acetoxylation of Allylbenzenes

SubstrateCatalyst SystemProductYield (%)Reference
EstragolePd(OAc)₂ / O₂1-(4-methoxyphenyl)prop-2-en-1-yl acetate65 nih.gov
Methyl eugenolPd(OAc)₂ / O₂1-(3,4-dimethoxyphenyl)prop-2-en-1-yl acetate68 nih.gov

This table presents data for structurally similar compounds to illustrate the applicability of the reaction.

Radical reactions can induce transformations of the allyl side chain. For instance, radical-induced migratory processes can lead to the formation of rearranged products. These reactions are often initiated by a radical initiator and can proceed through various mechanistic pathways, including addition-elimination sequences or intramolecular homolytic substitutions. Such processes can be used to construct more complex molecular architectures from the basic this compound scaffold.

Selective Modifications of the Methoxy Group

The methoxy group at the C-7 position can be selectively cleaved to yield the corresponding 7-hydroxybenzofuran derivative. This demethylation is a key transformation as the resulting phenolic hydroxyl group can be used for further functionalization, such as in the synthesis of O-ether derivatives.

A common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). core.ac.uk This reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents, such as aluminum chloride (AlCl₃) researchgate.net or magnesium iodide (MgI₂) researchgate.net, have also been employed for the demethylation of aryl methyl ethers. The choice of reagent and reaction conditions can be crucial to achieve selective demethylation without affecting other sensitive functional groups in the molecule. For instance, BBr₃ is known to be effective for the demethylation of 7-methoxy-2,3-dihydro-1H-indole, a structurally related compound.

Table 2: Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsReference
Boron Tribromide (BBr₃)Dichloromethane, 0°C to room temperature core.ac.uk
Aluminum Chloride (AlCl₃)Dichloromethane, -5°C to room temperature researchgate.net
Magnesium Iodide (MgI₂)Ionic Liquid researchgate.net

Strategies for Analog and Derivative Synthesis (e.g., O-ether derivatives)

The synthesis of analogs and derivatives of this compound often involves the modification of the functional groups discussed above. A particularly useful strategy involves the initial demethylation of the methoxy group to the 7-hydroxy derivative, which then serves as a versatile intermediate for the synthesis of a variety of O-ether derivatives.

The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. organic-chemistry.orgnih.gov This reaction involves the deprotonation of the 7-hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide then acts as a nucleophile and reacts with an alkyl halide (e.g., ethyl bromide, allyl bromide) or other alkylating agents to form the desired O-ether derivative. organic-chemistry.orgnih.gov This method allows for the introduction of a wide range of alkyl and substituted alkyl groups at the 7-position, leading to a diverse library of analogs.

Other O-alkylation methods can also be employed, such as the Mitsunobu reaction, which allows for the etherification of phenols with alcohols under mild, neutral conditions. orgsyn.org

Advanced Spectroscopic Characterization and Computational Chemical Analysis of Benzofuran Systems

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. Each technique provides unique information about the molecule's atomic composition, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 3-Allyl-7-methoxybenzofuran, distinct signals are expected for the protons of the benzofuran (B130515) core, the methoxy (B1213986) group, and the allyl substituent. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The single proton on the furan (B31954) ring (H-2) would likely resonate as a singlet. The protons of the allyl group (-CH₂-CH=CH₂) exhibit characteristic signals: the methylene (B1212753) protons adjacent to the benzofuran ring, the vinylic proton, and the terminal vinylic protons, with specific coupling patterns (e.g., ddt - doublet of doublets of triplets) that confirm their connectivity. acs.org The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct peaks would be observed for each of the carbons in the benzofuran skeleton, the methoxy carbon, and the three carbons of the allyl group. The chemical shifts are influenced by hybridization and electronegativity, with carbonyl and aromatic carbons appearing further downfield. nih.gov The carbons of the benzene ring and the furan ring would have characteristic shifts, and the positions of the allyl and methoxy substituents would influence the chemical shifts of the adjacent carbons.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aromatic-H6.5 - 7.5Aromatic C-H105 - 130
Furan-H (H-2)~7.0 - 7.5Aromatic C-O/C-C140 - 160
Allyl-H (-CH=)5.8 - 6.2Furan C-O~145
Allyl-H (=CH₂)5.0 - 5.4Furan C-C110 - 145
Allyl-H (-CH₂-)3.4 - 3.6Allyl C (=CH₂)~116
Methoxy-H3.8 - 4.0Allyl C (-CH=)~135
Allyl C (-CH₂-)~30
Methoxy C~56

Note: The expected chemical shifts are estimates based on data for related benzofuran and allyl-containing compounds.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings, as well as the allyl group, would appear in the 1450-1650 cm⁻¹ region. The presence of the ether linkage (C-O-C) of the furan ring and the methoxy group would be confirmed by strong C-O stretching bands in the 1000-1300 cm⁻¹ range. researchgate.net The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear in the 700-900 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bond of the allyl group and the aromatic ring system, often produce strong signals in Raman spectra.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Alkene C-H (Allyl)Stretching3000 - 3100
Aliphatic C-H (Allyl)Stretching2850 - 3000
C=C (Aromatic/Furan)Stretching1450 - 1650
C=C (Allyl)Stretching~1640
C-O (Ether/Methoxy)Stretching1000 - 1300
Aromatic C-HOut-of-plane Bending700 - 900

Note: These are general ranges and the exact positions can vary.

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuran system, being an aromatic and conjugated system, is expected to absorb UV light. The absorption maxima (λ_max) are indicative of the extent of conjugation. The electronic absorption spectra of benzofuran derivatives typically show multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions. msu.edujst.go.jp The presence of the methoxy and allyl substituents would be expected to cause slight shifts in the absorption maxima compared to the unsubstituted benzofuran core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the allyl group, the methoxy group, or cleavage of the benzofuran ring system. The observation of a fragment corresponding to the stable allyl cation (m/z = 41) would be a strong indicator of the allyl substituent. nih.gov

Computational Chemistry Approaches in Benzofuran Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) calculations are widely used to predict the most stable three-dimensional structure of a molecule (geometry optimization) and to analyze its different possible spatial arrangements (conformational analysis). For this compound, DFT calculations can determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. This information is crucial for understanding the molecule's steric and electronic properties. The calculations can also predict the relative energies of different conformers that may arise from the rotation around the single bonds of the allyl and methoxy groups. These theoretical calculations can then be correlated with experimental results, for instance, by predicting NMR chemical shifts and vibrational frequencies that can be compared with the experimental spectra.

Vibrational Analysis and Theoretical Prediction of Spectroscopic Parameters

The vibrational properties of benzofuran systems, including this compound, are extensively studied using a combination of experimental spectroscopic techniques and theoretical calculations. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are primary experimental methods for probing the vibrational modes of molecules. mt.comscielo.org.mx These techniques provide information on the characteristic functional groups present in the molecule. mt.comsapub.org For instance, the stretching vibrations of C-H bonds in aromatic rings typically appear in the 3000–3100 cm⁻¹ region of the infrared spectrum. core.ac.uk The presence of substituents, such as the allyl and methoxy groups in this compound, can influence the exact frequencies of these vibrations. core.ac.uk

To complement experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to predict the vibrational frequencies and spectroscopic parameters. scielo.org.mxcore.ac.ukresearchgate.net Theoretical calculations provide a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. scielo.org.mxresearchgate.net For example, a normal coordinate analysis can be used to determine the potential energy distribution for each vibrational mode, clarifying the contributions of different functional groups. researchgate.net The accuracy of these theoretical predictions is often enhanced by using scaling factors to correct for systematic errors in the calculations. core.ac.uk

A comparative analysis of experimental and theoretically calculated spectra is crucial for the structural confirmation of the synthesized compound. researchgate.netresearchgate.net The table below presents a hypothetical comparison of selected experimental and theoretical vibrational frequencies for a benzofuran derivative, illustrating the typical agreement between the two approaches.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Benzofuran Derivative 交互式数据表

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Theoretical (DFT) (cm⁻¹)
Aromatic C-H Stretch 3080 3075 3085
Allyl C-H Stretch 2985 2990 2988
C=C Stretch (Aromatic) 1620 1625 1618
C=C Stretch (Allyl) 1645 1642 1640
C-O-C Stretch (Ether) 1250 1248 1255

Note: Data is illustrative and based on typical values for benzofuran derivatives.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity of molecules like this compound. numberanalytics.comlibretexts.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.compearson.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. researchgate.netmdpi.comirjweb.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.netmdpi.com Conversely, a larger gap implies greater stability. researchgate.net The energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can be calculated using computational methods like DFT. irjweb.com

FMO analysis is instrumental in predicting the outcomes of various reactions, including pericyclic reactions, nucleophilic substitutions, and electrophilic additions. numberanalytics.comscribd.com By examining the shapes and symmetries of the HOMO and LUMO, chemists can predict reaction mechanisms and selectivity. numberanalytics.compearson.com For instance, in a cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other governs the formation of new bonds. numberanalytics.com

The following table provides hypothetical FMO data for a benzofuran derivative, which is essential for predicting its behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Properties of a Benzofuran Derivative 交互式数据表

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.8

Note: Values are illustrative and typical for such compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Assessment

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP at a specific point in the space around a molecule represents the force experienced by a positive test charge, providing a guide to the molecule's reactive sites. uni-muenchen.demdpi.com

MEP maps are typically color-coded, with different colors representing different potential values. mdpi.comresearchgate.net Regions of negative electrostatic potential, often colored red, are electron-rich and susceptible to electrophilic attack. mdpi.comwalisongo.ac.id Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are the likely sites for nucleophilic attack. mdpi.comwalisongo.ac.id Green areas represent regions of neutral potential. mdpi.com

For this compound, the MEP map would reveal the electron-rich areas, such as those around the oxygen atoms of the methoxy and furan rings, which would be potential sites for interaction with electrophiles. The analysis of MEP maps can be particularly useful in understanding structure-activity relationships, as demonstrated in studies of flavonoids where negative MEP values near specific substituents correlated with biological activity. nih.gov The generation of MEP maps is typically performed after optimizing the molecule's geometry using computational methods like DFT. uni-muenchen.de

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations have become an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis and transformation of benzofuran systems. scielo.brrsc.org These simulations, often employing DFT, allow for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. scielo.brpitt.edu This detailed understanding is crucial for optimizing reaction conditions and predicting the formation of specific products. scielo.br

For example, computational studies can be used to investigate the mechanism of the synthesis of benzofuran derivatives. This could involve exploring different possible routes, such as a domino reaction involving alkylation followed by a condensation cascade. researchgate.net By calculating the energy profiles for different pathways, researchers can determine the most likely mechanism. scielo.br

In the context of this compound, computational simulations could be used to study its formation through reactions like the intramolecular dehydro-Diels-Alder reaction, which can be influenced by factors like the choice of solvent. pitt.edu Furthermore, simulations can shed light on the mechanisms of subsequent reactions, such as the palladium-catalyzed coupling with isonitriles, by detailing steps like oxidative addition, insertion, and reductive elimination. cnr.itnih.gov These computational insights provide a molecular-level understanding that complements experimental observations. scielo.brpitt.eduyoutube.com

Natural Occurrence and Biosynthetic Pathways of Allylated Methoxybenzofurans

Isolation and Identification from Botanical Sources

Allylated and related benzofuran (B130515) derivatives have been successfully isolated and identified from various plant species. The structural elucidation of these compounds is typically achieved through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

Phytochemical investigations of the genus Styrax have consistently yielded a variety of benzofuran derivatives. From the stem bark and seeds of species like Styrax japonicum and Styrax officinalis, researchers have isolated key benzofuran norlignans. mdpi.com The seeds of S. officinalis, in particular, have been a rich source of these compounds. nih.govnih.gov Studies have identified numerous derivatives, many of which feature a 7-methoxy group and a propyl side chain at position C-5, often functionalized with acetoxy, benzoyloxy, or methylbutanoyloxy groups. mdpi.comnih.gov Egonol (B1663352), a prominent benzofuran, is also widely present in S. officinalis. mdpi.com Similarly, the hydroalcoholic extract of Styrax camporum stems contains the well-known benzofuran lignans (B1203133) egonol and homoegonol (B103626). nih.gov

From the extracts of Machilus glaucescens, a plant used in traditional medicine, the benzofuran known as machicendiol has been isolated.

Phytochemical analysis of the aerial parts of Senecio glaucus L. has resulted in the isolation of several benzofuran derivatives. These include compounds with varied substitution patterns on the benzofuran core, highlighting the metabolic diversity within this species.

The following table summarizes representative benzofuran compounds isolated from these botanical sources.

Botanical SourceIsolated Compound NameReference
Styrax officinalis L.5-[3"-(2-methylbutanoyloxy) propyl]-7-methoxy-2-(3',4'-dimethoxyphenyl) benzofuran nih.gov
Styrax officinalis L.5-(3"benzoyloxypropyl)-7-methoxy-2-(3',4'-methylenedioxyphenyl)-benzofuran nih.gov
Styrax officinalis L.5-(3"-acetoxypropyl)-7-methoxy-2-(3',4'-methylenedioxphenyl)-benzofuran nih.gov
Styrax officinalis L.Egonol mdpi.com
Styrax japonicumEgonol mdpi.com
Styrax japonicumHomoegonol mdpi.com
Machilus glaucescensMachicendiol
Senecio glaucus L.1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone
Senecio glaucus L.1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone

Proposed Biosynthetic Routes and Enzymatic Transformations Leading to Benzofuran Natural Products

The biosynthesis of benzofuran derivatives in plants is a complex process involving precursors from primary metabolism that are channeled into specialized secondary metabolic pathways. The core benzofuran structure is typically assembled from intermediates derived from the shikimate and acetate (B1210297) pathways.

Research suggests that the benzenoid ring of many benzofurans originates from phenylalanine, a product of the shikimate pathway. The furan (B31954) ring and its substituents are often derived from an isoprenoid unit, which comes from the deoxyxylulose phosphate (B84403) (DXP) pathway. The proposed biosynthesis involves the assembly of these precursors, for instance, by combining 4-hydroxyacetophenone (derived from phenylalanine) with dimethylallyl diphosphate (B83284) (from the DXP pathway) to form a prenyl-substituted intermediate.

A series of enzymatic transformations are required to construct the final molecule. Key enzyme families implicated in this process include:

Cytochrome P450 (CYP) monooxygenases : These enzymes are crucial for catalyzing hydroxylation and subsequent oxidation reactions on the aromatic ring and side chains.

Laccases : These copper-containing oxidoreductases can catalyze oxidative coupling reactions, which are essential for the cyclization step that forms the furan ring from a suitably positioned phenolic precursor.

For a compound like 3-allyl-7-methoxybenzofuran, the proposed pathway would involve the enzymatic allylation of a benzofuran precursor, followed by methylation at the C-7 hydroxyl group, a reaction typically catalyzed by an O-methyltransferase (OMT) enzyme using S-adenosyl methionine (SAM) as a methyl donor.

Chemosystematic Significance of Benzofuran Derivatives in Plant Taxonomy

The distribution of specialized metabolites like benzofurans is often restricted to specific plant lineages, making them valuable chemical markers (chemotaxonomic markers) for understanding evolutionary relationships and for plant classification.

The presence of benzofuran derivatives is a significant chemotaxonomic marker for the genus Styrax. scielo.brthaiscience.info The consistent isolation of compounds like egonol and homoegonol across different Styrax species underscores their taxonomic importance. nih.govlongdom.org The specific substitution patterns of these benzofurans can help delineate relationships between species. For example, the discovery of similar benzofurans in Styrax benzoides and other species like S. officinalis and S. camporum indicates a close taxonomic link. mdpi.comthaiscience.info

Similarly, in the genus Senecio, the profile of isolated benzofurans and furanoeremophilane (B1240327) derivatives is studied to understand the chemotaxonomic relationships between S. glaucus and other Senecio species. The structural type and substitution patterns of these compounds can provide insights into the systematic classification within this large and diverse genus.

Structure Activity Relationship Sar Studies of 3 Allyl 7 Methoxybenzofuran Derivatives

Fundamental Principles and Methodologies of SAR Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. The fundamental principle is that the activity of a molecule is directly related to its three-dimensional structure and physicochemical properties. By making systematic chemical modifications to a lead compound, such as 3-Allyl-7-methoxybenzofuran, and observing the resulting changes in biological effect, researchers can deduce which molecular fragments or properties are critical for its function.

The methodologies employed in SAR investigations are systematic and iterative:

Analog Synthesis : A series of analogs of the lead compound is synthesized. For this compound, this would involve modifying the allyl group at the C-3 position, altering the methoxy (B1213986) group at the C-7 position, or introducing various substituents onto the benzofuran (B130515) core.

Biological Evaluation : The synthesized analogs are then tested for their biological activity using in vitro or in vivo assays. This provides data on how each structural modification affects potency, selectivity, and other relevant pharmacological parameters.

Analysis and Iteration : The relationship between the structural changes and the observed biological activity is analyzed. This analysis helps in building a qualitative understanding of the SAR, which guides the design and synthesis of the next generation of compounds with potentially improved properties. Earlier SAR studies on benzofuran derivatives have often found that substitutions at the C-2 position, for instance with ester or heterocyclic rings, were important for cytotoxic activity. nih.govmdpi.com

Identification of Key Molecular Determinants for Biological Efficacy and Selectivity

For this compound derivatives, SAR studies aim to identify the specific molecular components essential for their biological effects. The primary structural features for investigation include the benzofuran scaffold, the allyl substituent at position 3, and the methoxy group at position 7.

The Benzofuran Scaffold : This fused ring system serves as the core molecular framework. Its aromaticity and specific geometry are often essential for anchoring the molecule into the binding site of a biological target. The planarity and electron distribution of the ring system can facilitate crucial interactions like pi-pi stacking with aromatic amino acid residues in a protein target.

The 3-Allyl Group : The size, shape, and lipophilicity of the substituent at the C-3 position can significantly influence binding affinity and selectivity. The allyl group, with its flexibility and unsaturated nature, may engage in hydrophobic interactions within a specific pocket of the target protein. Replacing the allyl group with other substituents (e.g., methyl, propyl, or bulkier groups) can probe the steric and electronic requirements of this pocket. Studies on related benzazepines have shown that a 3-allyl group can lead to high affinity for biological targets and increased lipophilicity, which may enhance its ability to cross biological membranes. nih.gov

The 7-Methoxy Group : The substituent at the C-7 position can modulate the electronic properties and solubility of the entire molecule. The methoxy group is a hydrogen bond acceptor and can influence the molecule's orientation in a binding site by forming hydrogen bonds with specific residues. Its electron-donating nature also affects the reactivity and metabolism of the benzofuran ring.

The following table illustrates hypothetical SAR findings for derivatives of this compound, demonstrating how modifications could influence biological activity.

Modification Position Rationale for Change Hypothetical Impact on Activity
Replace Allyl with Methyl3Decrease size and lipophilicityReduced potency due to weaker hydrophobic interactions
Replace Allyl with Propyl3Increase lipophilicityPotentially increased or decreased potency, depending on pocket size
Replace Methoxy with Hydroxyl7Introduce hydrogen bond donor capabilityIncreased potency if H-bond donation is favorable in the active site
Replace Methoxy with Chlorine7Alter electronic properties (electron-withdrawing)Activity may decrease if electron-donating character is crucial
Add a Carboxyl group2Introduce a strong H-bond donor/acceptor and negative chargeSignificantly altered activity, potentially targeting a different binding region

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For this compound derivatives, QSAR models can be developed to predict the activity of newly designed, unsynthesized compounds, thereby saving time and resources. mdpi.com

The development of a QSAR model typically involves several key steps:

Data Set Assembly : A dataset of structurally related benzofuran derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation : The predictive power of the generated model is rigorously assessed. This is done using internal validation techniques (like leave-one-out cross-validation, yielding a Q² value) and external validation using the test set of compounds (yielding an R²_pred value). A robust and predictive QSAR model will have high values for these statistical metrics. nih.govresearchgate.netnih.gov

The resulting QSAR equation can highlight which properties are most influential for the biological activity of this compound derivatives, providing valuable guidance for future drug design.

The table below lists common descriptors used in QSAR studies and their relevance.

Descriptor Class Example Descriptor Physicochemical Significance
ElectronicHOMO/LUMO energiesRelates to the molecule's ability to donate or accept electrons in reactions.
StericMolar Refractivity (MR)Represents the volume occupied by the molecule and its polarizability.
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions.
TopologicalWiener IndexDescribes molecular branching and shape.
Hydrogen BondingNumber of H-bond donors/acceptorsQuantifies the potential for forming hydrogen bonds with the biological target.

In Silico Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov For derivatives of this compound, docking simulations can provide detailed insights into the specific interactions that govern their binding to a biological target, helping to explain the observed SAR data at an atomic level. nih.gov

The molecular docking process involves:

Preparation of Structures : High-resolution 3D structures of both the ligand (the benzofuran derivative) and the receptor are required. The receptor structure is often obtained from protein databases like the Protein Data Bank (PDB).

Docking Simulation : A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the defined binding site of the receptor.

Scoring and Analysis : Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. nih.govscielo.br

These simulations can reveal, for example, that the methoxy group at the C-7 position of a derivative forms a critical hydrogen bond with a serine residue, or that the allyl group at the C-3 position fits snugly into a hydrophobic pocket lined with leucine (B10760876) and valine residues. rsc.org This information is invaluable for rationally designing modifications that can enhance these favorable interactions and thus improve the compound's biological activity. rsc.org

The following table provides a hypothetical example of molecular docking results for different this compound derivatives against a target enzyme.

Compound Derivative Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
This compound-8.5TYR 234, LEU 312Pi-pi stacking, Hydrophobic
3-Allyl-7-hydroxybenzofuran-9.2SER 156, TYR 234, LEU 312Hydrogen bond, Pi-pi stacking, Hydrophobic
3-Propyl-7-methoxybenzofuran-8.1LEU 312, VAL 315Hydrophobic
3-Allyl-7-chlorobenzofuran-7.9TYR 234, LEU 312Pi-pi stacking, Hydrophobic

Biological Activities and Pharmacological Potential of Benzofuran Scaffolds

Antimicrobial Properties of Benzofuran (B130515) Derivatives

Benzofuran derivatives have demonstrated notable efficacy against a spectrum of microbial pathogens, positioning them as a promising scaffold for the development of novel antimicrobial agents. researchgate.netmsu.edu.ua Their activity spans both bacterial and fungal species, including strains that have developed resistance to existing therapies.

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has been evaluated against several clinically relevant bacteria, including both Gram-positive and Gram-negative organisms.

Staphylococcus aureus and MRSA : Numerous benzofuran derivatives have shown potent inhibitory activity against Staphylococcus aureus, with some compounds exhibiting equal or greater potency than standard reference antibiotics. A series of 2-salicyloylbenzofuran derivatives, particularly those with a carboxylic acid functional group, demonstrated significant activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One derivative, 8h , was identified as the most potent, with Minimum Inhibitory Concentrations (MICs) of 0.06–0.12 mM. researchgate.net Additionally, certain 5,7-dibromo-2-benzoylbenzofurans have exhibited reasonable activity against MRSA strains, with MIC values as low as 32 µg/mL. nih.gov Some of these compounds also showed synergistic or additive effects when combined with existing antibiotics like cefuroxime, gentamicin, and ciprofloxacin, leading to a 2- to 4-fold reduction in the MICs of these antibiotics. nih.gov

Escherichia coli : The antibacterial activity of benzofuran derivatives extends to Gram-negative bacteria such as Escherichia coli. In a study of benzofuran–pyrazole hybrid molecules, compound 9 was found to inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM, an activity level comparable to that of ciprofloxacin. nih.gov

Vancomycin-Resistant Enterococcus faecium : While research has established the broad-spectrum antibacterial properties of benzofuran derivatives, specific studies detailing their activity against Vancomycin-Resistant Enterococcus faecium (VRE) are not extensively documented in the reviewed literature. VRE represents a significant therapeutic challenge due to its intrinsic and acquired resistance to multiple antibiotics. sci-hub.se

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
Compound/DerivativeTarget BacteriaActivity (MIC/IC50)Reference
2-salicyloylbenzofuran 8h MSSA, MRSA0.06–0.12 mM researchgate.net
5,7-dibromo-2-benzoylbenzofuransMRSA32 µg/mL nih.gov
Benzofuran–pyrazole hybrid 9 E. coli9.80 µM (DNA gyrase B) nih.gov

Antifungal Activity

Benzofuran derivatives have also been identified as a promising class of antifungal agents, with activity against a range of pathogenic fungi.

Candida albicans : Several benzofuran derivatives have demonstrated significant antifungal activity against Candida albicans. For instance, halogenated derivatives of 3-benzofurancarboxylic acids have exhibited notable efficacy. nih.gov In a broader context, benzofuran-based compounds are considered good candidates for the development of future antifungal drugs. researchgate.net

Aspergillus flavus : The antifungal spectrum of benzofuran derivatives includes activity against Aspergillus flavus. One study evaluated novel benzofuran derivatives containing a thiazolo benzimidazole nucleus and found that compounds 4b and 4d exhibited potential antifungal activity against this mold. nih.gov

Candida parapsilosis : Research has also explored the efficacy of benzofuran derivatives against other Candida species. While some series of benzofuran-semicarbazide hybrids showed weak activity against Candida parapsilosis, modifications to the core structure led to significantly increased inhibitory activity. nih.gov Another study on 5-arylfuran-2-carboxamide derivatives found that compound 6 had fungistatic and fungicidal effects against C. parapsilosis strains. researchgate.net

Table 2: Antifungal Activity of Selected Benzofuran Derivatives
Compound/DerivativeTarget FungiActivityReference
Thiazolo benzimidazole benzofuran 4b , 4d Aspergillus flavusPotential antifungal activity nih.gov
Benzofuran-semicarbazide hybridsCandida parapsilosisIncreased inhibitory activity with structural modification nih.gov
5-arylfuran-2-carboxamide 6 Candida parapsilosisFungistatic and fungicidal effects researchgate.net

Antineoplastic and Cytotoxic Effects

A significant body of research has been dedicated to the antineoplastic and cytotoxic properties of benzofuran derivatives, revealing their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of a wide array of human cancer cell lines through various mechanisms.

Antiproliferative Activity against Human Cancer Cell Lines

Benzofuran derivatives have demonstrated broad-spectrum antiproliferative activity against numerous human cancer cell lines.

HepG2 (Hepatocellular Carcinoma) : Thiazolodin-4-one benzofuran derivatives have shown remarkable antitumor activity against human HepG2 cell lines. nih.gov A separate study found that a benzofuran derivative, ailanthoidol (7) , displayed cytotoxicity in HepG2 cells, although it was more potent in Huh7 hepatoma cells. nih.gov

A549 (Lung Adenocarcinoma) : Several benzofuran derivatives have been identified as potent inhibitors of A549 cell growth. One study reported a benzofuran-chalcone derivative, 33d , with a high inhibition activity (IC50 = 2.74 µM). mdpi.com Another series of 3-methyl/3-(morpholinomethyl)benzofuran derivatives also efficiently inhibited the growth of A549 cells, with IC50 values spanning from 1.48 to 47.02 µM. researchgate.net Furthermore, a benzofuran–indole hybrid derivative, 8aa , significantly inhibited A549 cell viability with an IC50 value of 0.89 ± 0.10 µM. ijpbs.com

MCF-7 (Breast Adenocarcinoma) : Benzofuran derivatives have shown significant cytotoxic effects on MCF-7 breast cancer cells. A natural bioactive benzofuran derivative, 1-(6-hydroxy-2- isopropenyl-1-benzofuran-5-yl)-1-ethanone (1) , demonstrated cytotoxicity with a CTC50 of 239 µM at 24 hours. Additionally, the benzofuran-chalcone derivative 33d was highly active against MCF-7 cells with an IC50 of 3.22 µM. mdpi.com

A375 (Melanoma) : The antiproliferative activity of benzofuran derivatives has also been observed in melanoma cell lines. The benzofuran-chalcone derivative 33d exhibited the highest inhibition activity against A-375 cells with an IC50 value of 4.15 µM. mdpi.com

HT-29 (Colon Adenocarcinoma) : Benzofuran-isatin conjugates have displayed potent and selective anti-proliferative action towards HT-29 colorectal cancer cells. sci-hub.se Specifically, compounds 5a and 5d showed excellent inhibitory effects with IC50 values of 9.4 µM and 9.8 µM, respectively.

K562 (Chronic Myelogenous Leukemia) and HL60 (Acute Promyelocytic Leukemia) : Halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against leukemia cell lines. One such compound demonstrated an IC50 value of 5 µM against K562 cells and 0.1 µM against HL60 cells, without cytotoxicity towards normal cells. nih.gov

HeLa (Cervical Cancer) and SMMC-7721 (Hepatoma) : A number of 2,3-diarylbenzofuran derivatives have been synthesized and shown to possess effective inhibitory activities against the proliferation of HeLa cells, with compound 4f having the highest activity (IC50 of 13.40±2.04µmol/L). Naturally extracted spiro[benzofuran-2,1′-cyclohexane] scaffolds were screened for their cytotoxicity against SMMC-7721 cells, among others. mdpi.com

Table 3: Antiproliferative Activity of Selected Benzofuran Derivatives against Various Cancer Cell Lines
Cell LineCompound/DerivativeActivity (IC50/CTC50)Reference
HepG2 Ailanthoidol (7)> 80 µM nih.gov
A549 Benzofuran-chalcone 33d 2.74 µM mdpi.com
A549 3-methyl/3-(morpholinomethyl)benzofurans1.48–47.02 µM researchgate.net
A549 Benzofuran–indole hybrid 8aa 0.89 ± 0.10 µM ijpbs.com
MCF-7 1-(6-hydroxy-2- isopropenyl-1-benzofuran-5-yl)-1-ethanone (1)239 µM (24h)
MCF-7 Benzofuran-chalcone 33d 3.22 µM mdpi.com
A375 Benzofuran-chalcone 33d 4.15 µM mdpi.com
HT-29 Benzofuran-isatin conjugate 5a 9.4 µM
HT-29 Benzofuran-isatin conjugate 5d 9.8 µM
K562 Halogenated benzofuran derivative5 µM nih.gov
HL60 Halogenated benzofuran derivative0.1 µM nih.gov
HeLa 2,3-diarylbenzofuran 4f 13.40±2.04 µmol/L

Investigation of General Cellular Mechanisms of Cytotoxicity

The cytotoxic effects of benzofuran derivatives are mediated through various cellular mechanisms, often culminating in apoptosis, or programmed cell death. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.

For instance, the natural benzofuran derivative 1-(6-hydroxy-2- isopropenyl-1-benzofuran-5-yl)-1-ethanone (1) was found to have apoptotic effects on MCF-7 breast cancer cells. The mechanism of action for some 2,3-diarylbenzofuran derivatives, such as 4f , in HeLa cells involves the induction of apoptosis in a dose-dependent manner. This is achieved by up-regulating the levels of pro-apoptotic proteins like Bak and Bim, while down-regulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

Furthermore, a synthetic benzofuran lignan derivative has been shown to induce apoptosis in p53-positive cells and cause cell death in both p53-positive and -negative cells through the inhibition of NF-κB. This suggests that benzofuran derivatives can exert their cytotoxic effects through multiple signaling pathways.

Anti-inflammatory Potential

Benzofuran derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. nih.gov Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, which are crucial in regulating the expression of pro-inflammatory mediators. nih.gov

Several studies have highlighted the ability of benzofuran hybrids to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For example, a piperazine/benzofuran hybrid, compound 5d , exhibited an excellent inhibitory effect on NO generation with an IC50 of 52.23 ± 0.97 μM, while showing low cytotoxicity. nih.gov This compound was also found to down-regulate the secretion of other pro-inflammatory factors, including COX-2, TNF-α, and IL-6. nih.gov

The anti-inflammatory effects of benzofuran derivatives are not limited to in vitro models. In vivo studies have shown that compounds like 5d can regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammatory processes and reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and tissues. nih.gov

Furthermore, certain benzofuran-pyrazole-based compounds have demonstrated substantial anti-inflammatory effects, as measured by the stabilization of human red blood cell membranes, with percentages ranging from 86.70% to 99.25%. nih.gov The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups in benzofuran derivatives has been suggested to enhance their biological effects, including their anti-inflammatory and potential anticancer activities.

Table 4: Anti-inflammatory Activity of Selected Benzofuran Derivatives
Compound/DerivativeMechanism/EffectActivity (IC50)Reference
Piperazine/benzofuran hybrid 5d Inhibition of NO generation52.23 ± 0.97 μM nih.gov
Piperazine/benzofuran hybrid 5d Down-regulation of COX-2, TNF-α, IL-6- nih.gov
Benzofuran-pyrazole hybridsHRBC membrane stabilization86.70% to 99.25% nih.gov

Antioxidant Properties

There is no specific information available in the reviewed scientific literature regarding the antioxidant properties of 3-Allyl-7-methoxybenzofuran.

Enzyme Inhibition Activities

Acetylcholinesterase (AChE) Inhibition

No studies detailing the acetylcholinesterase (AChE) inhibition activity of this compound were found.

Monoamine Oxidase (MAO) Inhibition

Information regarding the monoamine oxidase (MAO) inhibitory potential of this compound is not present in the available scientific literature.

Other Relevant Enzyme Targets and Their Inhibition Profiles

Research on the inhibition of other specific enzyme targets by this compound has not been reported.

Antiviral Properties (e.g., against Hepatitis C Virus, Influenza Virus Type B)

There are no published studies on the antiviral properties of this compound against Hepatitis C Virus, Influenza Virus Type B, or any other viruses.

Other Reported Biological Activities (e.g., Analgesic, Antipyretic, Anti-ulcer, Anti-hyperlipidemic, Insecticidal, Trypanocidal, Relevance in Neurodegenerative Disorders)

No specific research findings concerning the analgesic, antipyretic, anti-ulcer, anti-hyperlipidemic, insecticidal, or trypanocidal activities of this compound are available. Furthermore, its relevance in the context of neurodegenerative disorders has not been investigated.

Emerging Applications and Interdisciplinary Research of Benzofuran Derivatives

Applications in Materials Science

The versatility of the benzofuran (B130515) ring system, combined with the ability to introduce various functional groups, makes it a promising platform for the development of novel materials with tailored properties. Benzofuran derivatives have demonstrated potential in the synthesis of polymers and as components in organic electronic devices. nih.gov

The presence of an allyl group at the 3-position of the benzofuran core in "3-Allyl-7-methoxybenzofuran" introduces a reactive site suitable for polymerization. Allyl-terminated polymers are a significant class of materials that allow for the creation of diverse architectures and functionalities through various chemical reactions. nih.govnih.govresearchgate.net This opens up the possibility of synthesizing novel polymers incorporating the benzofuran moiety into their backbone or as pendant groups. Such polymers could exhibit unique thermal, mechanical, and photophysical properties derived from the rigid and aromatic benzofuran unit. Research on the polymerization of allyl-functionalized heterocyclic compounds has shown that these monomers can be used to create a range of polymers with potential applications in coatings and advanced materials. mdpi.comresearchgate.net

The methoxy (B1213986) group at the 7-position is anticipated to modulate the electronic properties of the benzofuran system. Methoxy substituents are known to influence the electronic structure of aromatic compounds, and in the context of benzofuran derivatives, they can impact their fluorescence and quantum yields. researchgate.netresearchgate.net Theoretical and experimental studies on methoxy-substituted benzofurans have shown a marked dependence of their electronic absorption bands on the position of the substituent. researchgate.net This tuning of electronic properties is crucial for applications in organic electronics.

Benzofuran derivatives are being investigated for their utility in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net Their inherent fluorescence and charge-transporting capabilities make them attractive candidates for these applications. researchgate.netnih.gov The electronic properties of benzofuran derivatives, such as their HOMO and LUMO energy levels, are critical for their performance in such devices and can be tailored through chemical modification. researchgate.netresearchgate.netsci-hub.se The combination of a polymerizable allyl group and an electronically-active methoxy-substituted benzofuran core in "this compound" suggests its potential as a monomer for creating semiconducting polymers or as a component in small molecule-based organic electronic devices.

Table 1: Potential Applications of this compound in Materials Science

Feature of this compound Potential Application in Materials Science Rationale
3-Allyl Group Monomer for Polymer Synthesis The allyl group provides a site for polymerization, enabling the creation of novel polymers with benzofuran moieties. nih.govnih.govresearchgate.net
7-Methoxy Group Tuning of Electronic Properties for Organic Electronics The methoxy group can influence the HOMO/LUMO energy levels and photophysical properties, making it suitable for applications in OLEDs and OFETs. researchgate.netnih.govresearchgate.net

| Benzofuran Core | Enhanced Thermal Stability and Charge Transport | The rigid, aromatic benzofuran scaffold can impart desirable thermal properties and facilitate charge transport in organic electronic materials. researchgate.net |

Other Advanced Non-Pharmaceutical Applications and Research Directions

Beyond materials science, the unique chemical structure of benzofuran derivatives lends itself to a range of other advanced, non-pharmaceutical applications.

Agrochemicals: Certain benzofuran derivatives have been successfully developed and commercialized as herbicides, such as ethofumesate (B166128) and benfuresate. wikipedia.org The structural diversity of benzofuran compounds allows for the exploration of new derivatives as potential insecticides and fungicides. nih.gov For instance, some natural and synthetic benzofurans have demonstrated insect antifeedant properties. mdpi.com The specific substitution pattern of "this compound" could be investigated for its potential bioactivity in an agricultural context.

Fluorescent Probes: The inherent fluorescence of many benzofuran derivatives makes them attractive candidates for the development of fluorescent probes for chemical and biological sensing. researchgate.netnih.govresearchgate.net The fluorescence properties can be tuned by altering the substituents on the benzofuran ring. nih.gov These probes can be designed to detect specific ions, molecules, or changes in the local environment, with potential applications in analytical chemistry and biomedical imaging. The methoxy group in "this compound" is likely to influence its fluorescence characteristics, making it a potential scaffold for the design of new fluorescent sensors. researchgate.net

Antiviral Agents: Recent research has identified certain benzofuran derivatives as promising antiviral agents. nih.gov Some derivatives have been shown to act as STING (Stimulator of Interferon Genes) agonists, inducing an immune response that can inhibit viral replication. nih.gov This opens a new avenue for the application of benzofuran compounds in the development of broad-spectrum antiviral therapies.

Table 2: Other Potential Non-Pharmaceutical Applications of Benzofuran Derivatives

Application Area Rationale for Benzofuran Derivatives
Agrochemicals Known herbicidal and potential insecticidal/fungicidal properties of certain benzofuran structures. wikipedia.orgnih.govmdpi.com
Fluorescent Probes Inherent and tunable fluorescence of the benzofuran core, suitable for sensing applications. researchgate.netnih.govresearchgate.net

| Antiviral Research | Demonstrated ability of some benzofuran derivatives to modulate the immune response against viruses. nih.gov |

Q & A

Q. What are the optimal conditions for synthesizing 3-Allyl-7-methoxybenzofuran derivatives via one-pot methods?

A pseudo three-component one-pot synthesis can achieve high yields (e.g., 70–96%) for benzofuran derivatives. Key parameters include:

  • Catalyst : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 50°C for 24 hours .
  • Purification : Column chromatography with hexane/ethyl acetate (1:1 v/v) for isolating pure compounds .
  • Reaction time : Extended reaction times (24 hours) improve yield in allylation reactions .
    Example: 7-Allyl-5-methoxy-2-phenylbenzofuran (3h) was synthesized with 96% yield under these conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., methoxy protons at δ ~3.8 ppm and allyl protons at δ ~5.0–5.8 ppm) .
  • Melting point analysis : Verifies purity (e.g., 74–76°C for crystalline derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C12H14O3 for 5-(3-Hydroxypropyl)-7-methoxybenzofuran) .

Q. How can researchers address discrepancies in NMR data during synthesis?

  • Cross-validation : Compare experimental shifts with computational predictions or literature analogs (e.g., 3-Alkoxybenzofurans in ) .
  • Variable temperature NMR : Resolve dynamic effects caused by rotational isomers in allyl groups .
  • Multi-solvent analysis : Test solubility in DMSO-d6 or CDCl3 to identify solvent-induced shifts .

Q. What environmental factors influence the stability of this compound during atmospheric sampling?

  • Ozone interference : Photochemical oxidants like ozone may degrade methoxybenzofurans. Monitor ozone levels during air sampling and validate results with parallel collections .
  • Storage : Store derivatives at -20°C (powder) or -80°C (solution) to prevent degradation .

Advanced Research Questions

Q. How can sulfonamide-functionalized derivatives of this compound be synthesized for pharmacological studies?

  • Stepwise sulfonation : React this compound with chlorosulfonic acid to introduce sulfonyl chloride groups, followed by ammonia treatment to yield sulfonamides (e.g., 2-(4-Chloro-3-sulfamoylbenzoyl)-7-methoxybenzofuran, m.p. 167–171°C) .
  • Key reagent : 25% aqueous ammonia for nucleophilic substitution .

Q. What strategies improve regioselectivity in allylation reactions of methoxybenzofurans?

  • Directing groups : Use methoxy or halide substituents to guide allyl group addition to specific positions (e.g., 7-allyl derivatives in ) .
  • Catalytic systems : TBAF enhances allyl migration and stabilizes intermediates in THF .

Q. How can researchers resolve low yields in multi-step syntheses of benzofuran derivatives?

  • Intermediate trapping : Use anhydrous MgSO4 to dry organic layers and prevent hydrolysis .
  • Optimized workup : Wash with saturated NaHCO3 to remove acidic byproducts after oxidation steps .

Q. What mechanistic insights explain the formation of dihydrobenzofurans from styrene and methoxyphenol?

  • Acid-mediated cyclization : Hexafluoropropan-2-ol promotes electrophilic aromatic substitution, forming the dihydrobenzofuran core .
  • Oxidative coupling : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) facilitates dehydrogenation to stabilize the aromatic system .

Data Contradiction and Validation

Q. How should conflicting melting point or NMR data be interpreted in benzofuran derivatives?

  • Polymorphism : Crystalline vs. amorphous forms may yield different melting points. Recrystallize from ethyl acetate/hexane for uniformity .
  • Impurity profiling : Use HPLC-MS to detect side products (e.g., unreacted starting materials) that skew NMR signals .

Q. What green chemistry approaches reduce waste in this compound synthesis?

  • Solvent selection : Hexafluoropropan-2-ol enables room-temperature reactions, minimizing energy use .
  • Catalyst recycling : Recover Pd/C catalysts post-hydrogenation via filtration and reuse in subsequent runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.